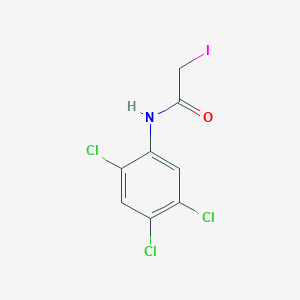
2-iodo-N-(2,4,5-trichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2-iodo-2’,4’,5’-trichloro- is a chemical compound with the molecular formula C8H5Cl3INO and a molecular weight of 364.4 g/mol. This compound is a derivative of acetanilide, where the phenyl ring is substituted with iodine and chlorine atoms at specific positions. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-iodo-2’,4’,5’-trichloro- typically involves the iodination and chlorination of acetanilide. The process begins with the acylation of aniline to form acetanilide. This is followed by the selective iodination and chlorination of the phenyl ring. The reaction conditions often require the use of iodine and chlorine sources, along with appropriate catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of Acetanilide, 2-iodo-2’,4’,5’-trichloro- involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, pressure, and the concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetanilide, 2-iodo-2’,4’,5’-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the iodine and chlorine atoms.
Coupling Reactions: The compound can be involved in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can result in changes to the halogenated positions.
Applications De Recherche Scientifique
Acetanilide, 2-iodo-2’,4’,5’-trichloro- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving halogenated compounds and their biological activities.
Medicine: Investigated for potential pharmacological properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetanilide, 2-iodo-2’,4’,5’-trichloro- involves its interaction with molecular targets through its halogenated phenyl ring. The iodine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: The parent compound, without halogen substitutions.
2-Iodoacetanilide: A derivative with only iodine substitution.
2,4,5-Trichloroacetanilide: A derivative with only chlorine substitutions.
Uniqueness
Acetanilide, 2-iodo-2’,4’,5’-trichloro- is unique due to the combination of iodine and chlorine substitutions on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific research applications where such properties are desired.
Propriétés
Numéro CAS |
19889-60-2 |
|---|---|
Formule moléculaire |
C8H5Cl3INO |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-iodo-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3INO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14) |
Clé InChI |
WAPYQUGYVRUXTH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI |
Key on ui other cas no. |
19889-60-2 |
Synonymes |
2-Iodo-N-(2,4,5-trichlorophenyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















